exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 132234-69-6
VCID: VC21290231
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
SMILES: CC(C)(C)OC(=O)NC1CC2CCC(C1)N2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane

CAS No.: 132234-69-6

Cat. No.: VC21290231

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane - 132234-69-6

Specification

CAS No. 132234-69-6
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Standard InChI Key UUHPKKKRSZBQIG-ULKQDVFKSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2
SMILES CC(C)(C)OC(=O)NC1CC2CCC(C1)N2
Canonical SMILES CC(C)(C)OC(=O)NC1CC2CCC(C1)N2

Introduction

Chemical Properties and Structure

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is characterized by specific chemical and physical properties that define its behavior in various chemical and biological systems. The compound exists as a white solid under standard conditions and is typically stored at room temperature .

Physical and Chemical Properties

The key physical and chemical properties of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane are summarized in the following table:

PropertyValue
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Physical AppearanceWhite solid
Standard PurityNot less than 98%
Recommended StorageRoom temperature
CAS Number132234-69-6 or 132234-68-5

There appears to be a slight discrepancy in the literature regarding the CAS number assignment, with sources citing either 132234-69-6 or 132234-68-5 . This variation might be due to different registrations or potential stereochemical considerations.

Structural Features

The compound's name, exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane, provides significant information about its structure:

  • The "exo-3" indicates the position and orientation of the Boc-amino group

  • "8-azabicyclo[3.2.1]octane" denotes the bicyclic framework with a nitrogen atom at position 8

The bicyclic structure consists of a six-membered ring fused with a five-membered ring, with the nitrogen atom serving as a bridgehead. This conformationally constrained scaffold plays a crucial role in the compound's biological activity and interaction with target receptors.

Synthesis Methods

The synthesis of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane employs several established methodologies in organic chemistry, particularly focusing on the construction of the azabicyclic framework and the incorporation of the Boc-protected amino group.

Common Synthetic Approaches

The synthesis typically involves the reaction of suitable precursors with Boc-protected amines. Common methods include using diketones and aldehydes in the presence of catalysts to form the bicyclic structure. The azabicyclic framework can be constructed through various strategies, with some approaches involving:

  • Intramolecular cyclization reactions to build the pyrrolidine ring and concomitantly form the bicyclic moiety

  • Reactions utilizing 4-substituted cyclohexylamines to yield bicyclic systems of the azanorbornane type

  • Sequential ring formation methodologies starting from readily available substrates

For related azabicyclic compounds, NaIO4-mediated cleavage of dihydroxylated β-amino ester intermediates, followed by reductive amination, has been utilized to obtain the azabicyclo[3.2.1]octane skeleton .

Chemical Reactions

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, with its reactivity largely determined by the presence of the Boc-protected amine functionality and the azabicyclic scaffold.

Deprotection Reactions

One of the most significant reactions is the deprotection of the Boc group, which can be accomplished under acidic conditions to yield the free amine. This transformation is particularly important for subsequent functionalization and for enabling interactions with biological targets. The deprotection typically proceeds through the following steps:

  • Protonation of the carbonyl oxygen of the Boc group

  • Formation of a carbamic acid intermediate

  • Decarboxylation to release carbon dioxide and tert-butyl cation

  • Formation of the free amine

Functionalization Reactions

The amine functionality, particularly after deprotection, provides a reactive site for various transformations, including:

  • Acylation with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

  • Nucleophilic substitution reactions

  • Formation of amides, sulfonamides, or ureas

These functionalization reactions allow for the incorporation of the azabicyclic scaffold into more complex molecular architectures with potential biological activities.

Biological Activity and Applications

The biological activity of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane primarily stems from its structural features and the interactions enabled by the deprotection of the Boc group.

Receptor Interactions

Upon deprotection, the resulting free amine can interact with various enzymes and receptors in biological systems. Notably, the compound's structure allows it to potentially interact with mu opioid receptors, which is significant for pain management applications. The conformationally rigid azabicyclic scaffold constrains the molecule in a specific orientation that can enhance binding affinity and selectivity for certain receptors.

Related Compounds

Several structurally related compounds share similarities with exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane, offering complementary properties and applications.

Structural Analogues

A comparison of related compounds reveals structural variations that can influence physical properties, reactivity, and biological activity:

Compound NameMolecular FormulaMolecular WeightKey Structural Difference
exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octaneC12H22N2O2226.32 g/molReference compound
3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octaneC15H20N2O2260.33 g/molCbz instead of Boc protecting group
exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octaneC13H24N2O2240.35 g/molAdditional methylene group
exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octaneC12H22N2O2226.32 g/molBoc group on the bridgehead nitrogen
8-azabicyclo[3.2.1]octane-1-carboxylic acidVariableVariableCarboxylic acid at position 1

These related compounds highlight the versatility of the azabicyclic scaffold and the various modifications that can be introduced to fine-tune properties for specific applications .

Proline Analogues

The 8-azabicyclo[3.2.1]octane scaffold represents a class of conformationally constrained proline analogues. The incorporation of this scaffold into peptides can induce specific secondary structures, making these compounds valuable tools in peptide design and the development of peptidomimetics with enhanced stability and improved pharmacokinetic properties .

Research Findings and Future Directions

Research on exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane and related compounds highlights their potential in medicinal chemistry and pharmaceutical development.

Current Research Applications

The compound is currently utilized in various research contexts, including:

  • As a building block in the synthesis of more complex bioactive molecules

  • In structure-activity relationship studies to understand receptor-ligand interactions

  • As a tool compound for probing biological pathways, particularly those involving opioid receptors

  • In the development of novel therapeutic agents for pain management

Future Research Directions

Future research directions involving exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane may include further exploration of its therapeutic implications, particularly in areas where modulation of neurotransmitter systems is desired. Additional areas for investigation might include:

  • Development of more efficient and stereoselective synthetic routes

  • Exploration of alternative protecting groups to modulate reactivity and stability

  • Incorporation into peptide-based therapeutics to induce specific conformations

  • Investigation of potential applications beyond pain management, such as in the treatment of neuropsychiatric disorders

The unique structural features of these compounds continue to make them valuable for studying enzyme kinetics and receptor biology, with potential applications in diverse therapeutic contexts.

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